molecular formula C20H16F3N3O2S B2755598 2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 896048-51-4

2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2755598
CAS No.: 896048-51-4
M. Wt: 419.42
InChI Key: BMNNVVJXBJMKEW-UHFFFAOYSA-N
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Description

2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H16F3N3O2S and its molecular weight is 419.42. The purity is usually 95%.
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Scientific Research Applications

Pharmaceutical Applications

The compound has been associated with various pharmaceutical applications. For instance, pyridazino(4,5-b)indole-1-acetamide compounds, which include the mentioned compound, have been identified for their potential in cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic activities. These compounds are indicative of a broad range of therapeutic applications in different medical fields (Habernickel, 2002).

Antinociceptive Properties

Research on derivatives of pyridazinone, closely related to the given compound, has demonstrated significant antinociceptive (pain-relieving) activities. Such compounds were found to be more potent than aspirin in certain studies, highlighting their potential in pain management and related therapeutic applications (Doğruer et al., 2000).

Antiulcer Agents

Pyridazine derivatives, including those structurally similar to the subject compound, have been investigated for their antiulcer properties. Some derivatives exhibited potent and long-lasting antisecretory activity, suggesting potential in treating ulcers and related gastrointestinal disorders (Yamada et al., 1981).

Antibacterial Activity

Studies on novel thieno[2,3-c]pyridazines, which share a common structural theme with the mentioned compound, have demonstrated antibacterial activities. These studies underscore the potential of such compounds in developing new antibiotics or antibacterial agents (Al-Kamali et al., 2014).

Histamine H3 Receptor Antagonist/Inverse Agonist

Pyridazin-3-one derivatives have been identified as potent histamine H3 receptor antagonists/inverse agonists. This indicates their potential use in treating attentional and cognitive disorders, showcasing the compound's relevance in neuropsychiatric and cognitive research (Hudkins et al., 2011).

Central Nervous System Activity

Compounds with a structural relationship to the specified compound have been examined for activity in the central nervous system. Certain derivatives demonstrated strong binding to rat brain membrane, indicating potential applications in neuroscience and neuropharmacology (Barlin et al., 1992).

Antimicrobial Activity

Research on novel sulphonamide derivatives, related to the mentioned compound, has shown promising antimicrobial activity. This suggests potential applications in developing new antimicrobial agents for medical and healthcare uses (Fahim & Ismael, 2019).

Properties

IUPAC Name

2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O2S/c1-28-14-6-4-5-13(11-14)16-9-10-19(26-25-16)29-12-18(27)24-17-8-3-2-7-15(17)20(21,22)23/h2-11H,12H2,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNNVVJXBJMKEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.